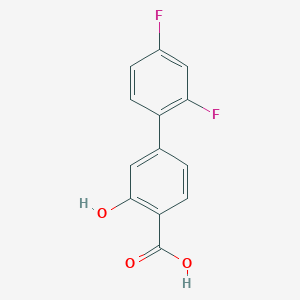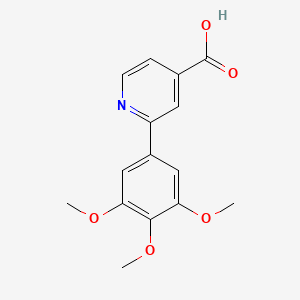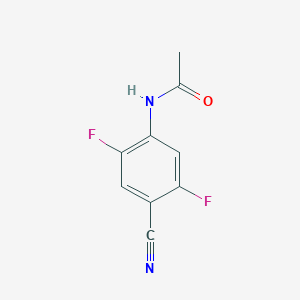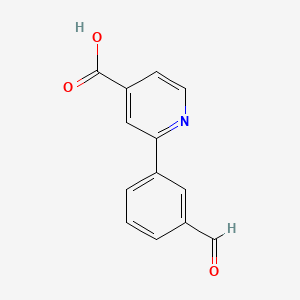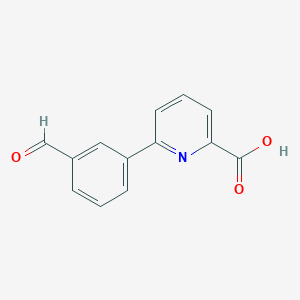
6-(3-Formylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Formylphenyl)picolinic acid (6-FPA) is an organic compound with a molecular formula of C9H8NO2. It is a derivative of picolinic acid and is often used as a reagent in laboratory experiments. 6-FPA is also widely used in scientific research applications, such as in the synthesis of various compounds and as a component of enzyme substrates and inhibitors. This article will provide an overview of 6-FPA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
6-(3-Formylphenyl)picolinic acid, 95% is widely used in scientific research applications. It is used as a reagent in the synthesis of various compounds, such as phenylalanine, tyrosine, and tryptophan. It is also used as a component of enzyme substrates and inhibitors, and as an inhibitor of the enzyme cytochrome P450. In addition, 6-(3-Formylphenyl)picolinic acid, 95% has been used in the synthesis of various drugs, such as the antiepileptic drug vigabatrin and the antifungal drug fluconazole.
作用機序
6-(3-Formylphenyl)picolinic acid, 95% acts as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of drugs, hormones, and other substances in the body. By inhibiting the enzyme, 6-(3-Formylphenyl)picolinic acid, 95% prevents the metabolism of these substances, thus allowing them to remain in the body for longer periods of time.
Biochemical and Physiological Effects
6-(3-Formylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to inhibit the activity of the enzyme cytochrome P450. It has also been shown to inhibit the activity of other enzymes involved in the metabolism of drugs, hormones, and other substances. In addition, 6-(3-Formylphenyl)picolinic acid, 95% has been found to have antioxidant and anti-inflammatory effects, as well as to reduce the growth of certain cancer cells.
実験室実験の利点と制限
6-(3-Formylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and can be used in a wide range of experiments. However, 6-(3-Formylphenyl)picolinic acid, 95% has some limitations for use in laboratory experiments. It is not very soluble in organic solvents, and it is not very stable in acidic or basic solutions.
将来の方向性
There are several potential future directions for the use of 6-(3-Formylphenyl)picolinic acid, 95% in scientific research. It could be used as a component of enzyme substrates and inhibitors in drug synthesis, as well as in the synthesis of other compounds. It could also be used as a tool to study the biochemical and physiological effects of various substances. In addition, it could be used to study the mechanism of action of various drugs, as well as to develop new drugs and therapies. Finally, 6-(3-Formylphenyl)picolinic acid, 95% could be used to study the effects of various environmental factors, such as air pollution, on human health.
合成法
6-(3-Formylphenyl)picolinic acid, 95% can be synthesized in two steps. The first step involves the addition of an aqueous solution of formaldehyde to a solution of picolinic acid in aqueous sulfuric acid. The reaction is catalyzed by sulfuric acid and is complete after 3-4 hours. The second step involves the addition of aqueous sodium hydroxide to the reaction mixture, which results in the formation of 6-(3-Formylphenyl)picolinic acid, 95%.
特性
IUPAC Name |
6-(3-formylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFYKXWXQGLZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476073 |
Source


|
| Record name | 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566198-37-6 |
Source


|
| Record name | 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








